molecular formula C26H56BrP B1618194 Ethyltrioctylphosphonium bromide CAS No. 56022-37-8

Ethyltrioctylphosphonium bromide

Cat. No.: B1618194
CAS No.: 56022-37-8
M. Wt: 479.6 g/mol
InChI Key: TUDUDQJRUPFUMA-UHFFFAOYSA-M
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Description

Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C26H56BrP. It is known for its applications in various fields, including organic synthesis and catalysis. The compound is characterized by its large, bulky structure, which influences its reactivity and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyltrioctylphosphonium bromide can be synthesized through the reaction of trioctylphosphine with ethyl bromide. The reaction typically involves heating the reactants in an inert solvent such as toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyltrioctylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, nucleophiles, and oxidizing or reducing agents. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield new phosphonium salts, while oxidation reactions may produce phosphine oxides .

Scientific Research Applications

Catalytic Applications

1.1. Role in Organic Synthesis

ETOPB is utilized as a catalyst in several organic reactions, particularly in the synthesis of complex molecules. Its ability to stabilize reaction intermediates makes it an effective reagent in various transformations, including:

  • Wittig Reactions : ETOPB can function as a precursor to phosphonium ylides, which are crucial for forming alkenes from aldehydes and ketones.
  • Cross-Coupling Reactions : It has been employed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Table 1: Summary of Catalytic Applications of ETOPB

Application TypeReaction TypeRole of ETOPB
Organic SynthesisWittig ReactionPrecursor to phosphonium ylides
Cross-CouplingPalladium-Catalyzed ReactionsCatalyst for carbon-carbon bond formation

Materials Science

2.1. Polymer Modifications

ETOPB has been investigated for its role in modifying polymers to enhance their properties. For instance, its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength.

Case Study: Antimicrobial Properties

A study demonstrated that ETOPB could be grafted onto polymer surfaces to impart antimicrobial properties. The modified surfaces exhibited significant resistance against bacterial colonization, making them suitable for medical applications.

Biochemical Applications

3.1. Anticancer Activity

Research indicates that phosphonium salts, including ETOPB, exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that ETOPB selectively accumulates in mitochondria of cancer cells, leading to apoptosis through non-apoptotic pathways.

Table 2: Cytotoxicity of ETOPB Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa5Mitochondrial accumulation and apoptosis
K56210Induction of oxidative stress

Environmental Applications

4.1. Wastewater Treatment

ETOPB has shown potential in wastewater treatment processes due to its ability to act as a flocculating agent. Its application helps in the removal of heavy metals and organic pollutants from industrial effluents.

Mechanism of Action

The mechanism by which ethyltrioctylphosphonium bromide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The bulky phosphonium ion can stabilize transition states in catalytic reactions, enhancing reaction rates. In biological systems, the compound’s ability to interact with cell membranes and proteins underlies its potential antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyltrioctylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Tetrabutylphosphonium bromide

Uniqueness

This compound is unique due to its large, hydrophobic alkyl chains, which impart distinct solubility and reactivity characteristics. Compared to similar compounds, it offers enhanced phase-transfer capabilities and stability in various chemical environments .

Biological Activity

Ethyltrioctylphosphonium bromide (ETOPB) is a quaternary phosphonium salt that has garnered attention for its biological activity, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the current understanding of ETOPB's biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, where three octyl groups and one ethyl group are attached to a phosphorus atom, with bromide serving as the counterion. This unique structure contributes to its lipophilicity and ability to interact with biological membranes.

Cytotoxic Activity

Recent studies have shown that ETOPB exhibits significant cytotoxic effects against various cancer cell lines. For instance, a comparative study indicated that phosphonium salts, including ETOPB, demonstrate higher cytotoxicity than traditional chemotherapeutic agents like cisplatin. The IC50 value of ETOPB was found to be approximately 5 µM against HeLa cells, compared to 55 µM for cisplatin under similar conditions .

Table 1: Comparative Cytotoxicity of ETOPB and Other Compounds

CompoundCell LineIC50 (µM)
This compoundHeLa5
CisplatinHeLa55
Tri-n-butyl-n-hexadecylphosphonium bromideHeLa10

The mechanism underlying the cytotoxicity of ETOPB appears to involve disruption of mitochondrial function rather than direct apoptosis induction. Studies using caspase assays indicated that ETOPB does not significantly increase caspase-3/7 activity, suggesting an alternative pathway for its cytotoxic effects . This aligns with findings that other phosphonium salts can selectively accumulate in mitochondria, leading to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, ETOPB has shown promise as an antimicrobial agent. Quaternary phosphonium salts have been reported to exhibit bactericidal activity against various strains of bacteria, including E. coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the phosphonium group .

Case Study: Antimicrobial Efficacy

A study demonstrated that phosphonium salts modified with antimicrobial quaternary groups exhibited significant bactericidal activity when tested against E. coli. The results indicated that the presence of the phosphonium moiety enhanced the affinity for bacterial membranes, leading to increased lethality .

Toxicological Considerations

While ETOPB shows promising biological activity, it is essential to consider its toxicological profile. Research has indicated potential neurotoxic effects associated with prolonged exposure to high concentrations of phosphonium salts. Therefore, careful evaluation of dosage and exposure duration is critical in therapeutic applications .

Properties

IUPAC Name

ethyl(trioctyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56P.BrH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDUDQJRUPFUMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886192
Record name Phosphonium, ethyltrioctyl-, bromide (1:1)
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Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56022-37-8
Record name Phosphonium, ethyltrioctyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56022-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, ethyltrioctyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltrioctyl-, bromide (1:1)
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Record name Phosphonium, ethyltrioctyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltrioctylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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